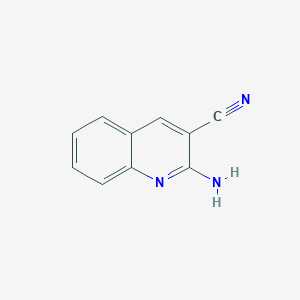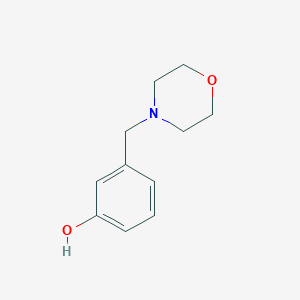
3-(4-Morpholinylmethyl)phenol
概要
説明
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .科学的研究の応用
Protein Measurement Techniques : The Folin phenol reagent, which involves phenolic compounds like 3-(4-Morpholinylmethyl)phenol, is significant for protein measurement in biochemical applications. This technique has been studied for its effects on pH, reaction time, and concentration of reactants. Such studies aid in measuring protein in various forms and conditions (Lowry et al., 1951).
Cytotoxic and Enzyme Inhibitory Effects : Research has been conducted on phenolic bis Mannich bases, including those with morpholine, to evaluate their cytotoxic and carbonic anhydrase inhibitory effects. These compounds, including morpholine derivatives, show potential as lead molecules for anticancer drug development (Yamali et al., 2016).
Gastrokinetic Agents : 3-(4-Morpholinylmethyl)phenol derivatives have been studied for their gastrokinetic activity, highlighting their potential in therapeutic applications for gastrointestinal motility disorders (Kato et al., 1991).
Phenolic Acid Research : Studies on chlorogenic acid (CGA), a phenolic acid similar in structure to 3-(4-Morpholinylmethyl)phenol, show its broad biological and pharmacological effects, such as antioxidant, antibacterial, and neuroprotective activities. This research expands the understanding of the applications of phenolic compounds in health and disease management (Naveed et al., 2018).
Catechol Oxidase Models : The study of less symmetrical dicopper(II) complexes, involving compounds like 3-(4-Morpholinylmethyl)phenol, contributes to modeling the active sites of type 3 copper proteins. This research aids in understanding the role of such complexes in biological systems (Merkel et al., 2005).
Synthesis of Endocrine-Disrupting Isomers : Research into the synthesis of nonylphenol isomers, which are structurally related to 3-(4-Morpholinylmethyl)phenol, provides insights into the environmental and biological impacts of these substances. Such studies are crucial for understanding their role as endocrine disruptors (Boehme et al., 2010).
Carbonic Anhydrase Inhibition and Cytotoxicity : The inhibition of carbonic anhydrase and cytotoxicity of Mannich base derivatives of thymol, which include morpholine compounds, are being explored for their potential in cancer therapy (Gul et al., 2016).
Antitumor Agents : Novel 2-phenylquinolin-4-ones, related to 3-(4-Morpholinylmethyl)phenol, have shown significant cytotoxic activity against various tumor cell lines, suggesting their potential as antitumor agents (Chou et al., 2010).
Total Phenolic Content Estimation : The Folin–Ciocalteu reagent, involving phenolic compounds, is used for estimating the total phenolic content in plant tissues, reflecting the importance of phenolic compounds in biological and environmental studies (Ainsworth & Gillespie, 2007).
O- and N-arylation of Aminophenols : Research on the arylation of aminophenols, which shares a structural similarity with 3-(4-Morpholinylmethyl)phenol, contributes to developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).
Safety And Hazards
特性
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinylmethyl)phenol | |
CAS RN |
87476-73-1 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

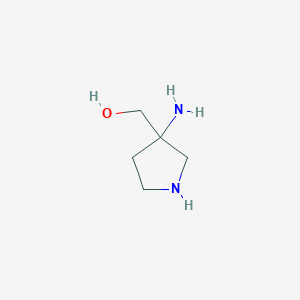
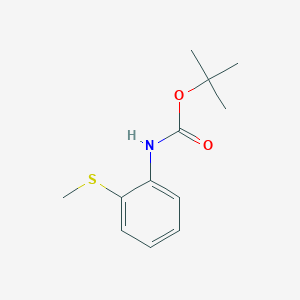
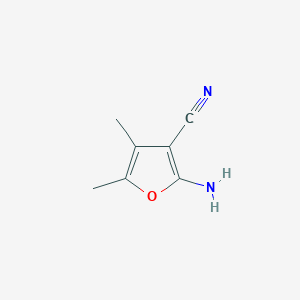

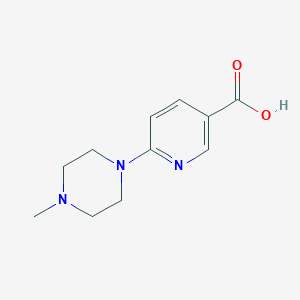
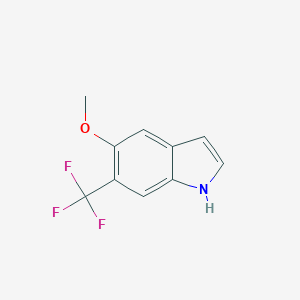
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
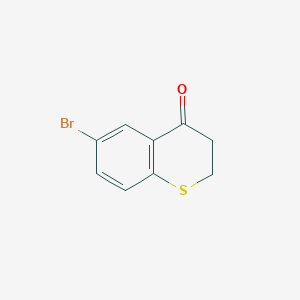
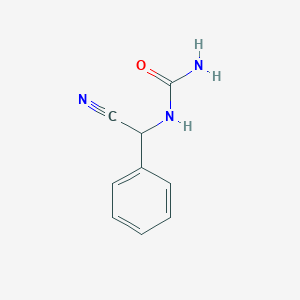
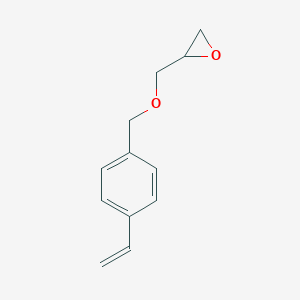
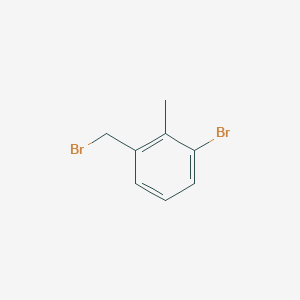
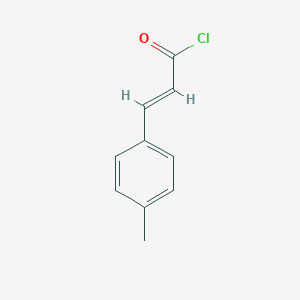
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
